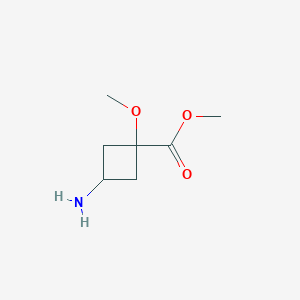
(R)-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a benzyl group substituted with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methoxy groups are then introduced via methylation reactions. Finally, the amino group is deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzyl group can yield a methyl group.
Applications De Recherche Scientifique
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxycinnamamide: Another compound with similar methoxy substitutions but different core structure.
2,3-Dimethoxybenzamide: Shares methoxy groups but has a different functional group.
Uniqueness
®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-6-12(19-3)11(18-2)5-8(10)4-9(7-14)13(15)16/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
FGZIMAHLZXAPFG-SECBINFHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1C[C@H](CN)C(=O)O)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CC(CN)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


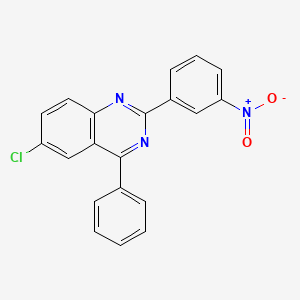
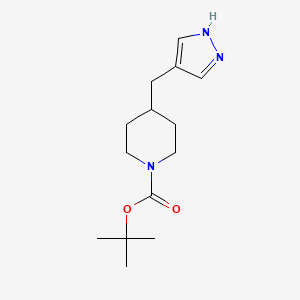
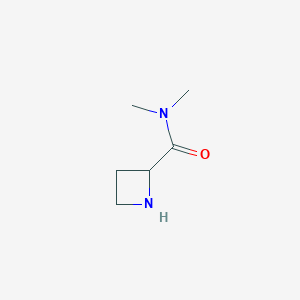
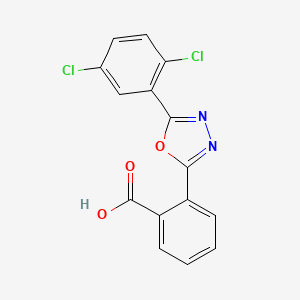
![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)

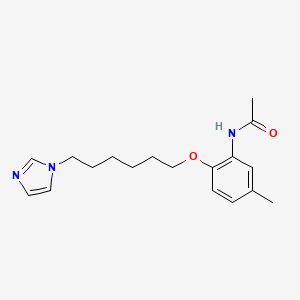
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
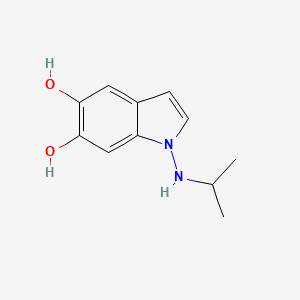

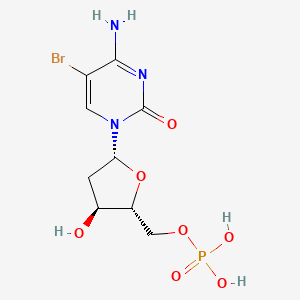
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
